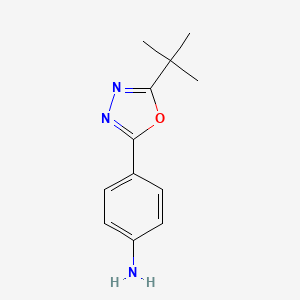4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline
CAS No.:
Cat. No.: VC16259405
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline |
| Standard InChI | InChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-4-6-9(13)7-5-8/h4-7H,13H2,1-3H3 |
| Standard InChI Key | BXURLKRTMRDEOI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NN=C(O1)C2=CC=C(C=C2)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol . The core structure consists of a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The tert-butyl group at the 5-position confers steric bulk and lipophilicity, while the aniline group at the 4-position introduces potential for hydrogen bonding and electrophilic substitution reactions.
Key structural analogs provide insights into its physicochemical properties:
-
3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline (CAS 261349-38-6): Melting point and solubility data are unspecified, but its molecular weight (217.27 g/mol) and density align with tert-butyl-substituted oxadiazoles .
-
5-(tert-Butyl)-2-methoxy-3(1,3,4-oxadiazol-2-yl)aniline (CAS 1630205-83-2): Features a methoxy group instead of hydrogen at the 2-position, with a molecular weight of 247.29 g/mol .
Synthesis and Chemical Reactivity
Transition Metal-Free Domino Synthesis
A one-pot domino synthesis of (1,3,4-oxadiazol-2-yl)anilines has been reported using isatins and hydrazides in the presence of molecular iodine . This method involves three sequential steps:
-
Condensation: Isatin reacts with hydrazides to form hydrazones.
-
Hydrolytic Ring Cleavage: The hydrazone intermediate undergoes hydrolysis to yield a carboxylic acid derivative.
-
Intramolecular Decarboxylation: Oxidative C–O bond formation occurs via iodine-mediated decarboxylation, forming the oxadiazole ring .
For 4-substituted derivatives, the choice of starting materials and reaction conditions (e.g., solvent, temperature) would influence regioselectivity. For example, using 4-aminophenylhydrazine and tert-butyl-substituted precursors could direct oxadiazole formation at the 4-position.
Post-Synthetic Modifications
The aniline group enables further functionalization:
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamide derivatives, as demonstrated in the synthesis of 2-(1,3,4-oxadiazolo-2-yl)aniline-benzene sulfonamides .
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could introduce aryl or heteroaryl groups at the aniline’s para position.
Biological Activity and Carbonic Anhydrase Inhibition
Oxadiazole-aniline hybrids have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms. Key findings from structural analogs include:
-
hCA II Inhibition: 2-(1,3,4-oxadiazolo-2-yl)aniline sulfonamides exhibit nanomolar inhibition constants (Kᵢ = 6.4–17.6 nM) .
-
Selectivity: Substituents on the aniline ring influence isoform selectivity. For example, electron-withdrawing groups enhance hCA II affinity over hCA I .
The tert-butyl group in 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline may improve membrane permeability, making it a candidate for targeting intracellular hCA isoforms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume